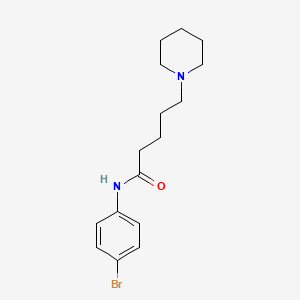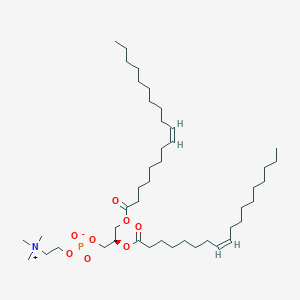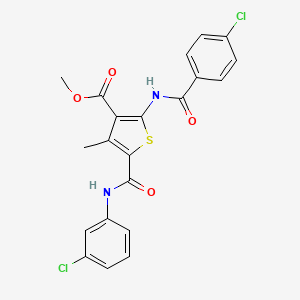
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, an ethylamine group, and a methyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid, which is converted to 2-methylbenzoyl chloride using thionyl chloride.
Amidation: The 2-methylbenzoyl chloride is then reacted with ethylenediamine to form 5-Amino-N-(2-aminoethyl)-2-methylbenzamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve consistent results.
化学反应分析
Types of Reactions
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary or secondary amines.
科学研究应用
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino and ethylamine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
5-Amino-2-methylbenzamide: Lacks the ethylamine group, which may affect its reactivity and biological activity.
N-(2-Aminoethyl)-2-methylbenzamide: Similar structure but without the amino group on the benzamide core.
2-Methylbenzamide: The simplest form, lacking both the amino and ethylamine groups.
Uniqueness
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride is unique due to the presence of both amino and ethylamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H16ClN3O |
|---|---|
分子量 |
229.71 g/mol |
IUPAC 名称 |
5-amino-N-(2-aminoethyl)-2-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c1-7-2-3-8(12)6-9(7)10(14)13-5-4-11;/h2-3,6H,4-5,11-12H2,1H3,(H,13,14);1H |
InChI 键 |
NXJXJWVFVBQPPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)C(=O)NCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


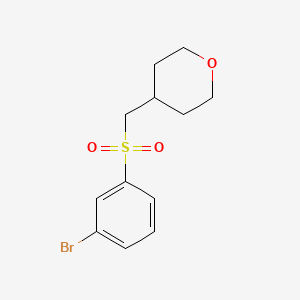
![3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)

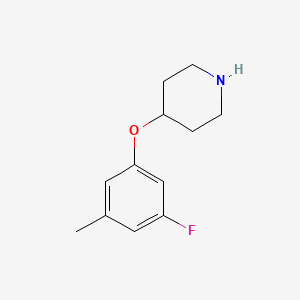
![1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea](/img/structure/B12066367.png)
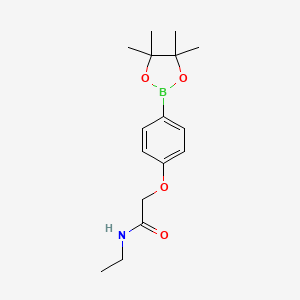
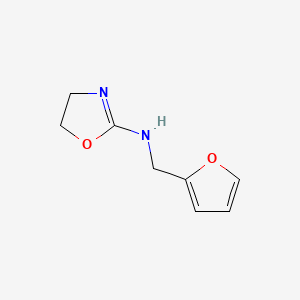
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
